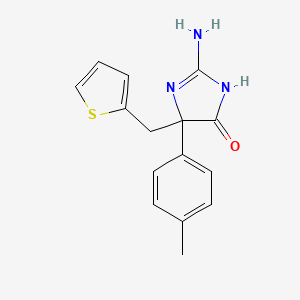
2-Amino-5-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as “AMT”, is a synthetic organic compound with a unique molecular structure. It is a derivative of imidazole, a five-membered ring nitrogen-containing heterocyclic compound. The compound is of interest due to its potential application in pharmaceuticals, biochemistry, and other scientific research.
作用机制
The mechanism of action of AMT is not yet fully understood. However, it is thought to act as a modulator of several biological pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It is also believed to act as an inhibitor of NF-κB transcription, which is involved in the regulation of inflammation and cell death. Additionally, it is thought to act as an inhibitor of the MAPK pathway, which is involved in cell differentiation and proliferation. Finally, it is thought to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
AMT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, and it has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to improve the efficiency of enzyme-catalyzed reactions, and to act as an antioxidant. Finally, it has been shown to have neuroprotective properties, and to be potentially beneficial for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using AMT in lab experiments include its low cost, its easy availability, and its low toxicity. Additionally, it is relatively stable and has a low melting point, making it suitable for use in a variety of experiments. The main limitation of using AMT in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to accurately interpret results.
未来方向
Future research on AMT could focus on further elucidating its mechanism of action and determining its potential applications in pharmaceuticals and biochemistry. Additionally, further research could focus on its potential as a therapeutic agent for neurodegenerative diseases, its ability to inhibit the growth of certain bacteria, and its potential as an antioxidant. Finally, further research could focus on its potential as a modulator of biological pathways, and its ability to improve the efficiency of enzyme-catalyzed reactions.
合成方法
AMT can be synthesized by the reaction of 4-methylthiophenol with 2-amino-5-methyl-4,5-dihydroimidazole in the presence of an acid catalyst. This reaction produces a new carbon-carbon bond, and yields a product with a thiazole ring. The reaction is carried out in a solvent such as ethanol or methanol, and the reaction temperature is typically kept between 0-25°C. The reaction is typically complete within 2 hours.
科学研究应用
AMT has been studied extensively in scientific research due to its potential application in pharmaceuticals and biochemistry. It has been studied for its anti-inflammatory and anti-cancer properties, and its ability to inhibit the growth of certain bacteria. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, AMT has been studied for its ability to improve the efficiency of enzyme-catalyzed reactions, and for its potential as an antioxidant.
属性
IUPAC Name |
2-amino-4-(4-methylphenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)15(9-12-3-2-8-20-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWRHEIESLYKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

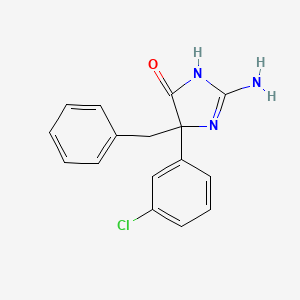
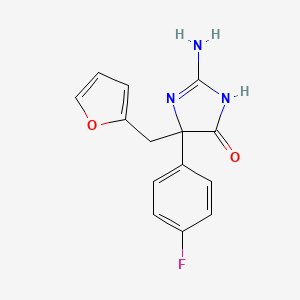
![2-Amino-5-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345602.png)
![2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345607.png)
![2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345615.png)
![2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345618.png)

![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345637.png)
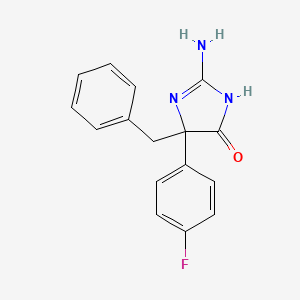
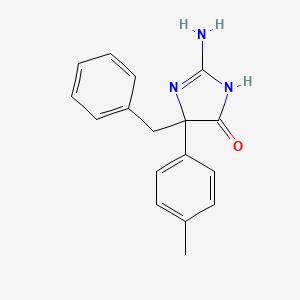
![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)
![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)
